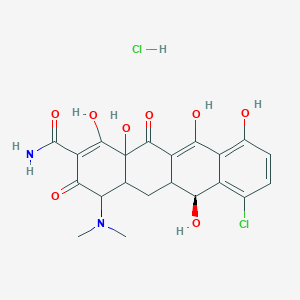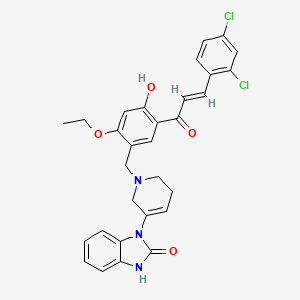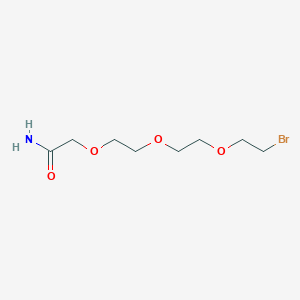![molecular formula C27H26ClN3O7S2 B11934208 ethyl 2-[[(2S)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B11934208.png)
ethyl 2-[[(2S)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OSMI-4 is a potent inhibitor of the enzyme O-linked N-acetylglucosamine transferase (OGT). This enzyme is responsible for the post-translational modification of proteins through the addition of N-acetylglucosamine to serine and threonine residues. OSMI-4 has been widely recognized for its low nanomolar binding affinity and its ability to inhibit OGT effectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of OSMI-4 involves several steps, starting with the preparation of the quinolinone-6-sulfonamide scaffold. This scaffold is then modified to include a chlorine substituent on the quinolinone ortho to the sulfonamide, which enhances the molecule’s binding affinity in the uridine binding pocket of OGT . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and are carried out at controlled temperatures to ensure the stability of the compound .
Industrial Production Methods: While specific industrial production methods for OSMI-4 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: OSMI-4 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and chlorine substituent. These reactions are typically carried out under mild conditions to prevent degradation of the compound .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of OSMI-4 include organic solvents like DMSO, as well as various catalysts and bases to facilitate the substitution reactions . The reactions are usually conducted at temperatures ranging from room temperature to slightly elevated temperatures to ensure optimal reaction rates .
Major Products Formed: The major product formed from the reactions involving OSMI-4 is the modified quinolinone-6-sulfonamide scaffold with enhanced binding affinity for OGT. This modification is crucial for the compound’s inhibitory activity .
Applications De Recherche Scientifique
OSMI-4 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool to study the mechanisms of OGT inhibition and to develop new inhibitors with improved properties . In biology, OSMI-4 is used to investigate the role of O-GlcNAcylation in various cellular processes, including gene expression, protein stability, and enzyme activity . In medicine, OSMI-4 has potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders, where dysregulation of O-GlcNAcylation has been implicated .
Mécanisme D'action
OSMI-4 exerts its effects by binding to the uridine binding pocket within the active site of OGT. This binding is facilitated by the chlorine substituent on the quinolinone ortho to the sulfonamide, which enhances the molecule’s affinity for the enzyme . Once bound, OSMI-4 inhibits the transfer of N-acetylglucosamine to serine and threonine residues on target proteins, thereby disrupting the O-GlcNAcylation process . This inhibition can affect various cellular pathways and processes, including gene expression, protein stability, and enzyme activity .
Comparaison Avec Des Composés Similaires
OSMI-4 is unique among OGT inhibitors due to its low nanomolar binding affinity and its ability to inhibit OGT effectively in cellular assays . Similar compounds include OSMI-1, which also contains a quinolinone-6-sulfonamide scaffold but lacks the chlorine substituent that enhances binding affinity . Other OGT inhibitors include UDP-mimics, which bind to the uridine binding pocket but may have lower affinity and specificity compared to OSMI-4 .
List of Similar Compounds:- OSMI-1
- UDP-mimics
- Peptidic substrate inhibitors
OSMI-4 stands out due to its optimized structure, which allows for more effective inhibition of OGT and greater potential for therapeutic applications .
Propriétés
Formule moléculaire |
C27H26ClN3O7S2 |
|---|---|
Poids moléculaire |
604.1 g/mol |
Nom IUPAC |
ethyl 2-[[(2S)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate |
InChI |
InChI=1S/C27H26ClN3O7S2/c1-3-38-25(33)16-31(15-18-7-6-12-39-18)27(34)26(19-8-4-5-9-22(19)37-2)30-40(35,36)23-13-17-10-11-24(32)29-21(17)14-20(23)28/h4-14,26,30H,3,15-16H2,1-2H3,(H,29,32)/t26-/m0/s1 |
Clé InChI |
STPSLAZMEWZDAJ-SANMLTNESA-N |
SMILES isomérique |
CCOC(=O)CN(CC1=CC=CS1)C(=O)[C@H](C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl |
SMILES canonique |
CCOC(=O)CN(CC1=CC=CS1)C(=O)C(C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B11934138.png)
![methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B11934143.png)
![2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B11934156.png)

![1-[5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B11934179.png)
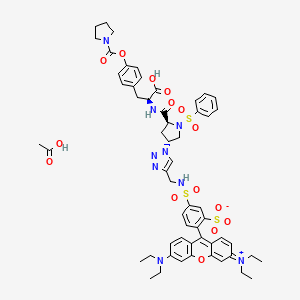
![4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one](/img/structure/B11934191.png)
![(7S)-10-fluorospiro[5,14-dioxa-2,12,17,21,22,25-hexazapentacyclo[17.5.2.02,7.08,13.022,26]hexacosa-1(25),8(13),9,11,19(26),20,23-heptaene-16,1'-cyclopropane]-18-one](/img/structure/B11934193.png)
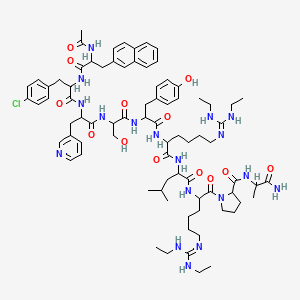
![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11934215.png)
